2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one
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Overview
Description
2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Networks and Coordination Chemistry
A study focusing on the treatment of pyrazole sulfoxide and pyrazole sulfone ligands with palladium(II) chloride highlighted the synthesis of monomeric and dimeric complexes based on these ligands. These complexes exhibit diverse supramolecular architectures, including two-dimensional layer polymers and three-dimensional networks, demonstrating the potential of such compounds in supramolecular chemistry and coordination chemistry (León et al., 2013).
Fuel Cell Applications
Research on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has been conducted for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, suggesting their utility in fuel cell membranes as an alternative to traditional perfluorinated ionomer membranes (Bae et al., 2009).
Photophysical Properties
The synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one via the Sonogashira coupling reaction and its comprehensive characterization, including single-crystal XRD analysis, reveals the compound's structure and potential for photophysical studies. This highlights the relevance of fluorenyl-based compounds in materials science, particularly in understanding and designing materials with specific optical properties (Podda et al., 2023).
Synthesis and Cytotoxicity of Derivatives
The synthesis of bis(pyrazol-1-yl)-alkane derivatives and their subsequent conversion into mono- and dipyrazolium salts showcases the potential of these compounds in the development of mesoionic N-heterocyclic carbene complexes. Additionally, the cytotoxicity of these compounds against THP-1 monocytic leukemia cells underscores their potential biomedical applications (Zatonskaya et al., 2016).
Azole-containing Thioethers Oxidation
Studies on the oxidation of pyrazole and benzotriazole-containing thioethers offer insights into selective oxidation processes, which are crucial for designing and synthesizing sulfur-containing organic compounds with potential applications in various chemical industries (Potapov et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole ring have been shown to exhibit cytotoxic effects on several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Properties
IUPAC Name |
2,7-bis[(3,5-dimethylpyrazol-1-yl)sulfonyl]fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-9-15(3)26(24-13)33(29,30)17-5-7-19-20-8-6-18(12-22(20)23(28)21(19)11-17)34(31,32)27-16(4)10-14(2)25-27/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHNMGDWHHYXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5C(=CC(=N5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.